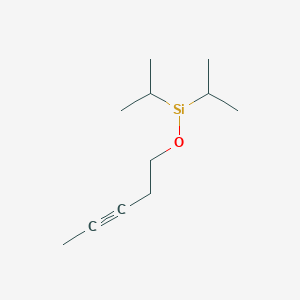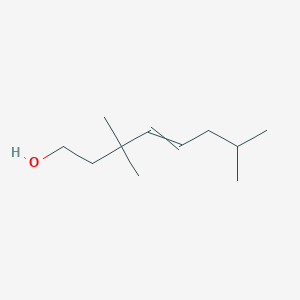
3,3,7-Trimethyloct-4-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,7-Trimethyloct-4-en-1-ol is an organic compound with the molecular formula C11H22O It is a type of unsaturated alcohol, characterized by the presence of a double bond and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,7-Trimethyloct-4-en-1-ol can be achieved through several methods. One common approach involves the reaction of appropriate alkenes with organometallic reagents, followed by hydrolysis. For instance, the reaction of 3,3,7-trimethyloct-4-en-1-yl magnesium bromide with water can yield the desired alcohol.
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation of related compounds under controlled conditions. This method ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,7-Trimethyloct-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond can be reduced to yield saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields saturated alcohols.
Substitution: Forms various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
3,3,7-Trimethyloct-4-en-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique scent profile.
Wirkmechanismus
The mechanism by which 3,3,7-Trimethyloct-4-en-1-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes, influencing their activity. Additionally, the double bond can participate in various chemical reactions, altering the compound’s behavior in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,7-Trimethyloct-6-en-1-ol: Known for its use as a fragrance ingredient.
3,7-Dimethyloct-6-en-1-ol: Another unsaturated alcohol with similar structural features.
Uniqueness
3,3,7-Trimethyloct-4-en-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a double bond and a hydroxyl group in a specific position makes it valuable for various applications, particularly in the synthesis of specialized organic compounds.
Eigenschaften
CAS-Nummer |
188979-78-4 |
|---|---|
Molekularformel |
C11H22O |
Molekulargewicht |
170.29 g/mol |
IUPAC-Name |
3,3,7-trimethyloct-4-en-1-ol |
InChI |
InChI=1S/C11H22O/c1-10(2)6-5-7-11(3,4)8-9-12/h5,7,10,12H,6,8-9H2,1-4H3 |
InChI-Schlüssel |
VKIBDWQNLDKQIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC=CC(C)(C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


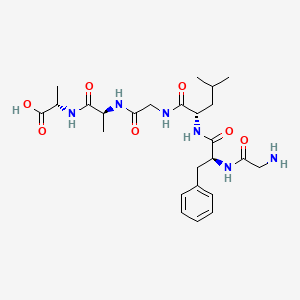
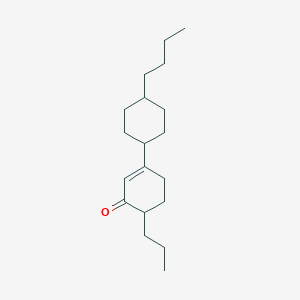

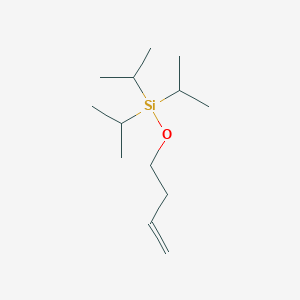
![Didodecyl 2-[(prop-2-en-1-yl)oxy]ethyl phosphate](/img/structure/B14258709.png)
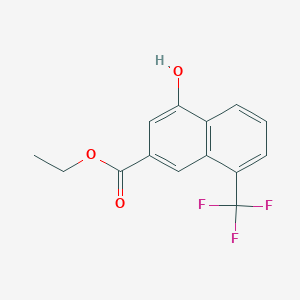
![2-(2H-Benzotriazol-2-yl)-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14258718.png)

![6-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-benzimidazole](/img/structure/B14258727.png)
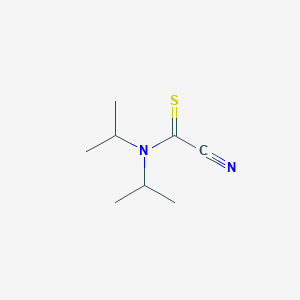
![3,4,5-Tris[(methoxycarbonyl)oxy]benzoic acid](/img/structure/B14258751.png)
![Benzenamine, 2-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14258752.png)
